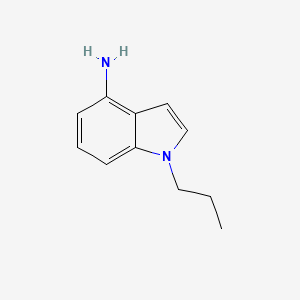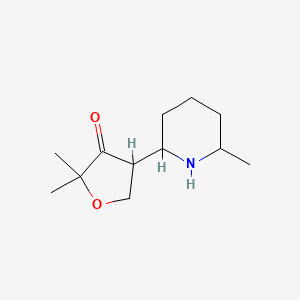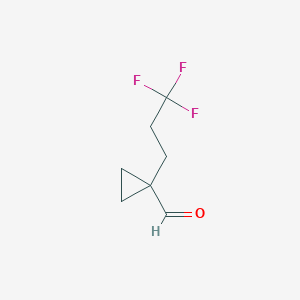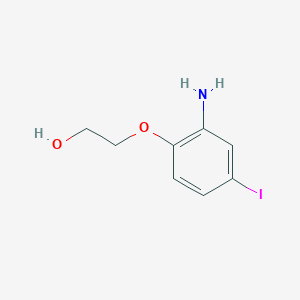
3-Hydroxy-4-methylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-methylcyclohexan-1-one is an organic compound with the molecular formula C7H12O2 It is a cyclohexanone derivative with a hydroxyl group and a methyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-4-methylcyclohexan-1-one can be synthesized through several methods. One common approach involves the oxidation of 4-methylcyclohexanol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4). The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation.
Another method involves the reduction of 3-hydroxy-4-methylcyclohexanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of 4-methylcyclohexanone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The catalytic hydrogenation method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3), potassium permanganate (KMnO4), and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: 4-Methylcyclohexanone or 4-methylcyclohexanoic acid.
Reduction: 3-Hydroxy-4-methylcyclohexanol.
Substitution: Halogenated derivatives like 3-chloro-4-methylcyclohexanone.
Scientific Research Applications
3-Hydroxy-4-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylcyclohexanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Methylcyclohexanone: Similar structure but with the methyl group in a different position, leading to different chemical properties.
2-Methylcyclohexanone: Another isomer with distinct reactivity and applications.
Uniqueness
3-Hydroxy-4-methylcyclohexan-1-one is unique due to the presence of both a hydroxyl and a methyl group on the cyclohexane ring. This combination of functional groups imparts specific chemical reactivity and potential biological activities that are not observed in its isomers or other related compounds.
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3-hydroxy-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C7H12O2/c1-5-2-3-6(8)4-7(5)9/h5,7,9H,2-4H2,1H3 |
InChI Key |
AANHHSRMNJFSRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)CC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-10-amine](/img/structure/B15274751.png)


amine](/img/structure/B15274794.png)
![N-[(2-bromophenyl)methyl]pyridin-3-amine](/img/structure/B15274803.png)
